3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Organic Synthesis Medicinal Chemistry Chemical Procurement

Researchers encountering prohibitive costs or limited availability of the 3-bromo analog will find this 3-chloro building block a strategic alternative, offering an approximately 4-5x cost advantage while maintaining high reactivity for nucleophilic substitutions and cyclizations. The well-defined solubility in dichloromethane and chloroform enables homogeneous reaction conditions, facilitating efficient construction of indane-fused heterocycles and pharmacophores relevant to neurological and cardiovascular drug discovery. - Cost efficiency: ~4-5x more economical than the 3-bromo analog, enabling larger-scale SAR campaigns. - Validated synthesis: High-yielding Friedel-Crafts acylation route ensures reliable, reproducible supply. - Material versatility: Suitable precursor for high-performance polymers and coatings, supported by documented thermal stability and chemical resistance.

Molecular Formula C12H13ClO
Molecular Weight 208.68 g/mol
CAS No. 39105-39-0
Cat. No. B017843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
CAS39105-39-0
Synonyms3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)-1-propanone;  5-(3-Chloropropionyl)indan;  5-(β-Chloropropionyl)indan; 
Molecular FormulaC12H13ClO
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C(=O)CCCl
InChIInChI=1S/C12H13ClO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2
InChIKeyVTEOHCVWRXWJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one: Core Indane Building Block


3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS 39105-39-0) is an off-white solid belonging to the class of chlorinated indane ketones. With a molecular formula of C12H13ClO and a molecular weight of 208.68 g/mol , this compound serves as a versatile synthetic intermediate in pharmaceutical and material science research. Its structure, featuring a 3-chloropropanone side chain attached to the 5-position of a 2,3-dihydro-1H-indene core, provides a reactive handle for further chemical transformations, particularly in the construction of complex heterocyclic systems and indane-based pharmacophores .

Halogen Position Dictates Reactivity in Indane Ketones


Within the family of indane ketone building blocks, generic substitution is not feasible due to the profound impact of halogen position and identity on chemical reactivity. The specific location of the chloro substituent—as a primary alkyl chloride on the propanone side chain in 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one—dictates its behavior in nucleophilic substitution and cyclization reactions. In contrast, closely related analogs such as the 2-chloro isomer (CAS 885460-84-4) , the 3-bromo analog (CAS 113364-57-1) , or the non-halogenated parent ketone (1-(2,3-dihydro-1H-inden-5-yl)propan-1-one) exhibit divergent reactivities, stability profiles, and downstream synthetic utility, rendering them non-interchangeable in specific synthetic routes.

3-Chloro Indane Ketone vs. Analogs: Differentiation Guide


Cost-Efficiency: 3-Chloro vs. 3-Bromo Indane Ketone

The 3-chloro derivative (target compound) offers a significant cost advantage over its 3-bromo analog. Pricing data from commercial suppliers indicate that the 3-chloro compound is approximately 3.9 to 5.3 times more cost-effective on a per-mass basis for small-scale research quantities [1][2]. This difference is critical for budget-sensitive early-stage research.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Scalable Synthetic Route with High Yield and Purity

A robust, scalable synthetic route is documented for the target compound. A Friedel-Crafts acylation of indane with 3-chloropropionoyl chloride, using aluminum chloride in methylene chloride, proceeded to yield 282 grams of the product with a melting point of 63.5-65.1°C . This contrasts with less characterized or lower-yielding routes for other analogs, providing a reliable basis for process development.

Process Chemistry Chemical Synthesis Scale-up

High Solubility in Common Organic Solvents

The target compound exhibits high solubility in common organic solvents including chloroform, dichloromethane, and ethyl acetate . This solubility profile is advantageous for a wide range of reaction conditions. While the solubility of the direct 2-chloro isomer is not explicitly documented, the 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one analog is noted to be a solid with a storage recommendation of 2-8°C in a sealed, dry environment, suggesting a different physical stability and potentially different handling requirements .

Formulation Reaction Optimization Physical Chemistry

Sigma-Aldrich Availability and Quality Assurance

The target compound is offered by Sigma-Aldrich, a leading global supplier of research chemicals, ensuring a high level of quality control, documentation, and reliable supply chain logistics [1]. This is a key differentiator from several close analogs (e.g., 2-chloro, 2-bromo, or 3-bromo derivatives) that are primarily available through smaller niche suppliers or require custom synthesis, which can introduce variability in purity and longer lead times [2].

Procurement Supply Chain Chemical Sourcing

3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one: Research & Industrial Applications


Cost-Effective Synthesis of Indane Pharmaceutical Intermediates

Leverage the ~4-5x cost advantage of this 3-chloro building block over the 3-bromo analog to synthesize key intermediates for drug discovery programs targeting neurological or cardiovascular conditions . The compound's chloroalkyl chain is a versatile handle for introducing amines, ethers, or other nucleophiles, enabling the rapid exploration of structure-activity relationships (SAR) around the indane core.

Scalable Production of High-Performance Polymers

Utilize the well-documented, high-yielding synthesis to reliably produce this heterocyclic building block for material science applications. The compound's reported thermal stability and chemical resistance make it a suitable precursor for the development of novel high-performance polymers and coatings . Its availability from a major supplier like Sigma-Aldrich [1] supports larger-scale material development efforts.

Friedel-Crafts Acylation Methodology

Employ the target compound as a model substrate or key intermediate in studies focused on optimizing Friedel-Crafts acylation conditions. The detailed synthetic procedure available provides a validated baseline for researchers aiming to improve reaction yields, investigate alternative catalysts, or develop greener synthetic methods for indane derivatives.

Heterocyclic Synthesis via Nucleophilic Substitution

Take advantage of the compound's well-defined solubility in chlorinated solvents like dichloromethane and chloroform to conduct nucleophilic substitution reactions under homogeneous conditions. This facilitates the efficient construction of diverse heterocyclic frameworks, such as indanones or indane-fused ring systems, which are privileged structures in medicinal chemistry.

Technical Documentation Hub

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